ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
Overview
Description
“Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1217862-33-3 . It has a molecular weight of 294.09 and its IUPAC name is "ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate" .
Molecular Structure Analysis
The InChI code for “ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate” is 1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
. This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Molecular Design and Synthesis :Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate and related compounds have been utilized in the molecular design of various heterocyclic compounds. For instance, ethyl 2-(arylhydrazono)propanoates have been used to synthesize ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, which are precursors in the formation of pyrazolo[3,4-d]pyridazines. These pyrazole derivatives are further processed through alkylation and sulfurization to create diverse organic molecules (Matiichuk, Potopnyk & Obushak, 2008).
Renewable Sources and Heterocyclization :Research has been conducted on efficient heterocyclization of related compounds into isoxazole and pyrazole derivatives. This includes the synthesis of various methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates from renewable sources like levulinic acid. The crystal structure of ethyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate has been studied, indicating potential applications in structural chemistry and material science (Flores et al., 2014).
Inhibitor Lead Compounds :Substituted pyrazoles, including compounds similar to ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, have been screened for potential inhibitor lead compounds of enzymes like fructose-1,6-bisphosphatase (FBPase). This research is significant in understanding the inhibitory action of various heterocyclic compounds on crucial metabolic enzymes (Rudnitskaya et al., 2009).
Catalysis in Organic Synthesis :Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate-related compounds are involved in the synthesis of diverse organic structures. For example, ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate was used in microwave-assisted treatments to produce carboxamides, demonstrating its role in facilitating organic synthesis processes (Milosevic et al., 2015).
Antimicrobial and Fungicidal Activity :Some derivatives of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate have been evaluated for their antimicrobial and fungicidal activities. For instance, compounds containing pyrazolyl based anilines demonstrated significant antibacterial and antifungal activity, indicating potential applications in developing new antimicrobial agents (Banoji et al., 2022).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBIKKSYYOTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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